Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxicity Research
1-Ethyl-1-nitrosourea, a related compound, has been extensively used for research purposes due to its potent mutagenic properties. It provides a model for understanding chemical mutagenesis, particularly in mouse germ cells, where it induces intragenic mutations with high frequency. This compound's unique mutational spectrum and dual action of ethylation and carbamoylation make it crucial for exploring the genetic effects of ethylating agents on various biological systems, including mammalian germ cells (Shibuya & Morimoto, 1993).
Synthetic Route Analysis for Pharmaceutical Production
In pharmaceutical chemistry, analyzing and optimizing synthetic routes is crucial for efficient drug production. Vandetanib's synthesis involves a compound structurally similar to Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate. The analysis of its synthetic routes offers insights into optimizing industrial-scale production, emphasizing yield improvement and commercial viability (Mi, 2015).
Optoelectronic Material Development
Compounds like quinazolines and pyrimidines are integral in the synthesis and application of optoelectronic materials. Their incorporation into π-extended conjugated systems is highly valued for creating novel materials used in electronic devices, luminescent elements, and image sensors. This research area is vital for advancing technology in organic light-emitting diodes and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound you’re interested in might also interact with multiple targets, although the specific targets would need to be determined experimentally.
Mode of Action
The mode of action of a compound depends on its specific chemical structure and the targets it interacts with. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-24-16(23)12-5-4-6-19(8-12)15(22)13-9-20-14(21)11(2)7-18-17(20)25-10-13/h7,12-13H,3-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVFYTDHDMMBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CN3C(=O)C(=CN=C3SC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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